5-HT2A Pure Antagonist vs. Methysergide 5-HT2A Agonist: Functional Selectivity Determined by Receptor Activity Profiling
Metergoline acts as a pure antagonist at the 5-HT2A receptor (pKi = 8.64), while methysergide, its closest structural analog, functions as an agonist at the same receptor subtype [1][2]. This distinction was established through comprehensive receptor activity profiling across 13 human recombinant GPCRs, where methysergide demonstrated agonism at 5-HT2A (and 5-HT1A/1B/1F) but antagonism only at 5-HT2B and 5-HT2C [2]. In contrast, metergoline exhibits antagonist activity across all three 5-HT2 subtypes [1]. This functional inversion at a single receptor subtype has profound implications for experimental design, as 5-HT2A agonism is associated with hallucinogenic signaling and platelet aggregation, while antagonism blocks these pathways [2].
| Evidence Dimension | 5-HT2A receptor functional activity |
|---|---|
| Target Compound Data | Metergoline: pure antagonist, pKi = 8.64 at 5-HT2A |
| Comparator Or Baseline | Methysergide: agonist at 5-HT2A, pKi = 8.4 (binding); antagonist at 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) |
| Quantified Difference | Qualitative functional inversion: antagonist vs. agonist at 5-HT2A; pKi difference of 0.24 log units at 5-HT2A binding |
| Conditions | Competition binding with [3H]-ketanserin in human cortex for metergoline; Euroscreen recombinant human GPCR functional assays for methysergide |
Why This Matters
A 5-HT2A antagonist and a 5-HT2A agonist produce opposite downstream effects on IP3/DAG signaling, meaning metergoline and methysergide cannot be substituted in any experiment where 5-HT2A-mediated outcomes are measured.
- [1] Hagen JD, Pierce PA, Peroutka SJ. Differential Binding of Ergot Compounds to Human versus Rat 5-HT2 Cortical Receptors. Biological Signals. 1994;3(5):223-229. doi:10.1159/000109549 View Source
- [2] Borland S, Guzman M, Armer T, Fishman R. Novel Receptor Activity Mapping of Methysergide and its Metabolite, Methylergometrine. Neurology. 2021;96(15_supplement):4350. View Source
